molecular formula C15H30N2 B13344901 1,5-Di(piperidin-4-yl)pentane

1,5-Di(piperidin-4-yl)pentane

Cat. No.: B13344901
M. Wt: 238.41 g/mol
InChI Key: RJHHIFXQYGGTFN-UHFFFAOYSA-N
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Description

1,5-Di(piperidin-4-yl)pentane is an organic compound with the molecular formula C15H30N2. It consists of a pentane backbone with piperidine groups attached at the 1 and 5 positions. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Di(piperidin-4-yl)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Di(piperidin-4-yl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Piperidinone derivatives

    Reduction: Saturated piperidine derivatives

    Substitution: Functionalized piperidine compounds

Mechanism of Action

The mechanism of action of 1,5-Di(piperidin-4-yl)pentane involves its interaction with specific molecular targets. The piperidine moieties can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pentane backbone, which imparts distinct chemical and physical properties. Its structure allows for versatile functionalization and application in various fields .

Properties

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

4-(5-piperidin-4-ylpentyl)piperidine

InChI

InChI=1S/C15H30N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h14-17H,1-13H2

InChI Key

RJHHIFXQYGGTFN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCCC2CCNCC2

Origin of Product

United States

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